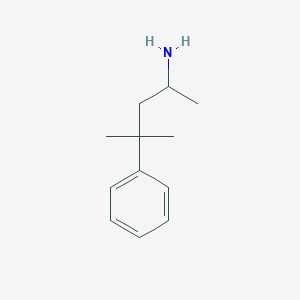

4-Methyl-4-phenylpentan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-phenylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKIMUJKTNMBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methyl-4-phenylpentan-2-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Methyl-4-phenylpentan-2-amine

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for this compound, a substituted aliphatic amine. The document is intended for an audience of researchers, scientists, and professionals in drug development and organic chemistry. We will delve into the strategic selection of precursors, a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. The core of this guide focuses on the reductive amination of 4-methyl-4-phenylpentan-2-one via the Leuckart-Wallach reaction, a robust and well-established method for amine synthesis.

Introduction and Strategic Overview

This compound is a primary amine characterized by a pentane backbone with phenyl and methyl substituents at the C4 position and an amino group at the C2 position. Its molecular formula is C12H19N, and it has a molecular weight of approximately 177.29 g/mol .[1][2] While direct applications are not extensively documented in public literature, its structural motifs are of interest in medicinal chemistry. The synthesis of such amines is a fundamental exercise in organic chemistry, often serving as a building block for more complex molecules.

The most direct and industrially scalable approach to synthesizing this target molecule is through the reductive amination of its corresponding ketone precursor, 4-methyl-4-phenylpentan-2-one. This method is favored for its efficiency and the relative accessibility of the starting materials. This guide will focus on a classic and highly reliable variant of this transformation: the Leuckart-Wallach reaction.

Overall Synthesis Workflow

The selected pathway involves a one-pot reaction where the ketone is converted directly to the primary amine.

Caption: Figure 1: High-level synthesis workflow.

Precursor Analysis: 4-Methyl-4-phenylpentan-2-one

The choice of a synthesis strategy is critically dependent on the availability and properties of the starting materials. 4-Methyl-4-phenylpentan-2-one (also known as Veticone) is a suitable precursor that is commercially available and well-characterized.[3][4][5]

It is a colorless to pale yellow liquid used in the fragrance and flavor industry for its fresh, woody aroma.[4] Its synthesis is typically achieved via a Friedel-Crafts alkylation of benzene with mesityl oxide in the presence of a Lewis acid catalyst like aluminum chloride.[4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [4][5] |

| Molecular Weight | 176.25 g/mol | [5] |

| CAS Number | 7403-42-1 | [4][5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 252 °C | [4] |

| Density | ~0.97 g/cm³ | [4] |

Core Synthesis: The Leuckart-Wallach Reaction

The Leuckart reaction is a powerful method for the reductive amination of aldehydes and ketones, first described by Rudolf Leuckart in 1885.[6][7] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-180 °C) to proceed effectively.[6][8] This one-pot procedure is advantageous as it avoids the isolation of intermediate imines.[8]

Reaction Mechanism

Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The process can be broken down into two primary stages: iminium ion formation and hydride reduction.[6][9]

-

Amine-Carbonyl Condensation: At elevated temperatures, ammonium formate exists in equilibrium with ammonia and formic acid.[7] The ammonia performs a nucleophilic attack on the carbonyl carbon of 4-methyl-4-phenylpentan-2-one. Subsequent dehydration leads to the formation of a protonated imine, known as an iminium ion.

-

Reduction by Formate: The formate ion (from formic acid) then acts as a hydride donor. It delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to form an intermediate N-formyl derivative. Carbon dioxide is released as a byproduct.[6]

-

Hydrolysis: The resulting N-formyl amine is a stable intermediate. The final step involves acid- or base-catalyzed hydrolysis to cleave the formyl group, yielding the desired primary amine, this compound.

Caption: Figure 2: Leuckart reaction mechanism.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established Leuckart reaction methodologies.[7][9] Researchers should perform their own risk assessment and optimization.

Reagents and Equipment:

-

4-Methyl-4-phenylpentan-2-one (1 equivalent)

-

Ammonium formate (≥3 equivalents)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and a heating mantle

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-methyl-4-phenylpentan-2-one (1 eq.) and ammonium formate (3-5 eq.).

-

Causality: A significant excess of ammonium formate is used to drive the equilibrium towards product formation and ensure a sufficient supply of both ammonia and the formate reducing agent.[7]

-

-

Heating: Heat the mixture under reflux at 160-180 °C for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The high temperature is necessary to facilitate the dehydration step for imine formation and to overcome the activation energy for the hydride transfer from formate.[6]

-

-

Hydrolysis of Formyl Intermediate: After cooling the reaction mixture to room temperature, add a 4 M solution of hydrochloric acid. Heat the mixture to reflux for another 4-8 hours.

-

Causality: This step is essential to hydrolyze the stable N-formyl intermediate to the free amine. The acidic conditions protonate the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

-

-

Work-up and Isolation: a. Cool the acidic solution in an ice bath and basify by slowly adding a concentrated NaOH solution until the pH is >12. This deprotonates the ammonium salt to the free amine. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether). c. Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is the target amine. It can be purified by vacuum distillation to yield the final product, this compound, as a clear liquid.

Alternative Synthetic Approaches

While the Leuckart reaction is robust, modern organic synthesis offers several alternatives for reductive amination that may proceed under milder conditions.

-

Catalytic Reductive Amination: This involves treating the ketone and an ammonia source (like ammonium acetate) with a reducing gas such as hydrogen (H₂) over a metal catalyst (e.g., Palladium on carbon, Raney Nickel).[10]

-

Borohydride Reagents: Milder reducing agents can be employed. The reaction typically involves a two-step, one-pot process where the ketone and amine first form the imine (often catalyzed by an acid and aided by removal of water), followed by reduction with an agent like sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN).[11][12] These reactions often proceed at room temperature and can offer better selectivity for certain substrates.

Conclusion

The synthesis of this compound is efficiently achieved through the reductive amination of its ketone precursor. The Leuckart-Wallach reaction, detailed in this guide, represents a classic, scalable, and reliable pathway that utilizes inexpensive reagents. By understanding the underlying mechanism involving iminium ion formation and subsequent hydride reduction, researchers can effectively implement and optimize this transformation. While modern methods using catalytic hydrogenation or borohydride reagents offer milder alternatives, the Leuckart reaction remains a valuable tool in the synthetic chemist's arsenal for the preparation of primary amines.

References

-

Leuckart reaction - Wikipedia. [Link]

-

Grignard Reaction. [Link]

- US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google P

-

Plausible catalytic pathway for the alkylation of benzyl cyanide. - ResearchGate. [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), 529–536. [Link]

-

(2R)-4-methyl-4-phenylpentan-2-amine - 001CHEMICAL. [Link]

- US4056509A - Preparation of benzyl cyanides - Google P

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org. [Link]

-

This compound - PubChem. [Link]

-

Benzyl Cyanide - Organic Syntheses Procedure. [Link]

-

Benzyl cyanide - Wikipedia. [Link]

-

4-Methyl-4-Phenylpentan-2-One (Veticone) - Premier Group. [Link]

-

Hitchhiker's guide to reductive amination - Organic Chemistry Portal. [Link]

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment - ResearchGate. [Link]

-

Vetikon - PubChem. [Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. This compound | C12H19N | CID 13290299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. premierindia.co.in [premierindia.co.in]

- 5. Vetikon | C12H16O | CID 81898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. mdpi.com [mdpi.com]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. sciencemadness.org [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-4-phenylpentan-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Methyl-4-phenylpentan-2-amine, a substituted phenethylamine derivative of interest to researchers, scientists, and professionals in drug development. The document elucidates the compound's molecular structure, physicochemical characteristics, synthesis pathways, stereochemical considerations, reactivity, and analytical methodologies. Given the limited availability of specific experimental data for this compound, this guide integrates established principles of organic chemistry, data from analogous structures, and generalized protocols to provide a robust framework for its study and application. Emphasis is placed on the causality behind experimental choices and the importance of self-validating analytical systems.

Introduction

This compound, with the chemical formula C₁₂H₁₉N, belongs to the vast class of phenethylamines, a group of compounds known for their diverse pharmacological activities.[1] The core structure, a phenyl ring attached to an amino group via a two-carbon sidechain, is a common pharmacophore in many psychoactive drugs, including stimulants, hallucinogens, and anorectics.[1] The unique structural feature of this compound is the presence of a quaternary carbon atom at the 4-position of the pentane chain, which introduces significant steric hindrance and is expected to influence its chemical reactivity and biological interactions. This guide aims to provide a detailed technical resource for the scientific community, fostering a deeper understanding of this intriguing molecule and its potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pentanamine backbone with a phenyl group and two methyl groups attached to the C4 position, and an amine group at the C2 position. This structure gives rise to a chiral center at the C2 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 24854-91-9 | PubChem[2] |

| Molecular Formula | C₁₂H₁₉N | PubChem[2] |

| Molecular Weight | 177.29 g/mol | PubChem[2] |

| XLogP3 (Predicted) | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

Note: Most physicochemical properties are computationally predicted and should be confirmed by experimental data.

Synthesis and Manufacturing

The synthesis of this compound is not extensively documented in peer-reviewed literature. However, a logical and established synthetic route involves a two-step process: the synthesis of the precursor ketone, 4-methyl-4-phenylpentan-2-one, followed by its reductive amination.

Synthesis of 4-Methyl-4-phenylpentan-2-one

The precursor ketone can be synthesized via a Friedel-Crafts acylation or alkylation. A common industrial method involves the reaction of benzene with mesityl oxide in the presence of a Lewis acid catalyst, such as aluminum chloride.[3][4]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 equivalents) to an excess of dry benzene (solvent and reactant).

-

Addition of Reactant: Cool the mixture in an ice bath and slowly add mesityl oxide (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Reductive Amination of 4-Methyl-4-phenylpentan-2-one

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[5][6][7][8] This process involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

-

Imine Formation: In a round-bottom flask, dissolve 4-methyl-4-phenylpentan-2-one (1.0 equivalent) in a suitable solvent such as methanol or ethanol. Add an excess of the amine source, typically a solution of ammonia in methanol or ammonium acetate.

-

Reduction: To the solution containing the ketone and amine, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the imine over the ketone.[5] The reaction is typically stirred at room temperature for 12-24 hours.

-

Work-up: Quench the reaction by the careful addition of dilute hydrochloric acid. Basify the solution with aqueous sodium hydroxide to a pH > 10.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by distillation or column chromatography.

Caption: Synthetic workflow for this compound.

Stereochemistry

The presence of a chiral center at the C2 position of this compound means that it exists as a pair of enantiomers: (R)-4-Methyl-4-phenylpentan-2-amine and (S)-4-Methyl-4-phenylpentan-2-amine. For applications in drug development, it is crucial to separate and characterize the individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.[8]

Chiral Separation

The separation of the enantiomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC).[9][10][11] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of chiral amines.[8]

-

Column Selection: Choose a suitable chiral column, for example, a Chiralpak® or Chiralcel® column.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape.

-

Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the phenyl group (typically around 254 nm).

-

Optimization: The separation should be optimized by adjusting the ratio of the mobile phase components and the flow rate to achieve baseline resolution of the two enantiomers.

Chemical Reactivity

As a primary amine, this compound is expected to undergo typical reactions of this functional group. The steric bulk introduced by the gem-dimethyl group at the C4 position may influence the rate and outcome of these reactions.

-

Basicity: The lone pair of electrons on the nitrogen atom makes the amine basic. It will react with acids to form the corresponding ammonium salt, for instance, this compound hydrochloride.

-

N-Alkylation and N-Acylation: The amine can act as a nucleophile and react with alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively.

-

Condensation Reactions: Reaction with aldehydes or ketones will form imines (Schiff bases).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at C2, the methylene protons at C3, and the methyl protons. The chemical shifts and coupling patterns will be characteristic of the structure. For comparison, the ¹H NMR spectrum of N,N-dimethyl-1-phenylethylamine shows aromatic protons in the range of 7.18-7.37 ppm, the methine proton at 3.24 ppm, the N-methyl protons at 2.19 ppm, and the C-methyl protons at 1.36 ppm.[12]

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For example, the aromatic carbons of phenethylamine appear between 126 and 140 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. For phenethylamines, electrospray ionization (ESI) is a common technique. A characteristic fragmentation pathway for many phenethylamines is the loss of ammonia (NH₃) from the protonated molecule [M+H]⁺.[1][13][14][15][16] The resulting fragment ions can be used for structural elucidation and quantification.

Caption: Predicted primary fragmentation pathway for this compound in ESI-MS.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretch: A medium to weak band in the region of 3300-3500 cm⁻¹ (for the primary amine).

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

N-H bend: A medium to strong band around 1590-1650 cm⁻¹.

Potential Applications and Biological Activity

While the specific biological activity of this compound is not well-documented, its structural similarity to other substituted phenethylamines suggests potential activity within the central nervous system.[1][2][17][18][19] Many phenethylamine derivatives modulate monoamine neurotransmitter systems, such as those for dopamine, norepinephrine, and serotonin.[1] The gem-dimethyl group may affect the compound's metabolic stability and its interaction with biological targets. Further research is required to elucidate the pharmacological profile of this compound.

Caption: Logical workflow for investigating the biological potential of this compound.

Safety and Handling

Based on available data, this compound is considered hazardous.[2] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a structurally interesting phenethylamine derivative with potential for further scientific investigation. While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its synthesis, purification, characterization, and handling based on established chemical principles and data from analogous structures. It is hoped that this technical guide will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, stimulating further exploration of the chemical and biological properties of this and related compounds.

References

-

Substituted phenethylamine. In: Wikipedia. ; 2023. [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. 2017;22(4). [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. Accessed January 17, 2026. [Link]

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Anal Chem. 2020;92(18):12515-12521. [Link]

-

Chiral Separation of phenethylamines. Chromatography Forum. Published November 17, 2015. [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. 2024;29(6). [Link]

-

Amphetamine, past and present – a pharmacological and clinical perspective. J Psychopharmacol. 2013;27(6):479-496. [Link]

-

This compound. PubChem. Accessed January 17, 2026. [Link]

-

A new, potent, conformationally restricted analogue of amphetamine: 2-amino-1,2-dihydronaphthalene. J Med Chem. 1982;25(5):535-538. [Link]

-

Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. J Biochem Biophys Methods. 2002;54(1-3):103-113. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 17, 2026. [Link]

-

Synthetic Cathinones and amphetamine analogues: What's the rave about? J Psychopharmacol. 2013;27(6):479-496. [Link]

-

Synthesis of Amines. Chemistry LibreTexts. Published February 24, 2025. [Link]

-

Reductive amination using cobalt-based nanoparticles for synthesis of amines. Nat Protoc. 2020;15(4):1466-1483. [Link]

-

Chiral Separations Introduction. VTechWorks. Accessed January 17, 2026. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Human Metabolome Database. Accessed January 17, 2026. [Link]

-

4-Methyl-4-Phenylpentan-2-One (Veticone). Premier Group. Accessed January 17, 2026. [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Int J Org Chem. 2017;7(3):235-247. [Link]

Sources

- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reductive amination using cobalt-based nanoparticles for synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chiral Separation of phenethylamines - Chromatography Forum [chromforum.org]

- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) 1H NMR spectrum [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A new, potent, conformationally restricted analogue of amphetamine: 2-amino-1,2-dihydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthetic Cathinones and amphetamine analogues: What’s the rave about? - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Methyl-4-phenylpentan-2-amine: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4-Methyl-4-phenylpentan-2-amine is a substituted phenethylamine derivative of interest in medicinal chemistry and drug development due to its structural similarity to known stimulants and pharmacologically active molecules. A thorough understanding of its molecular structure is paramount for predicting its chemical behavior, metabolic fate, and interaction with biological targets. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound.

This technical guide provides a detailed, albeit theoretical, exploration of the expected spectroscopic data for this compound. As extensive searches of scientific literature and chemical databases did not yield experimentally acquired spectra for this specific molecule, this guide will instead focus on a predictive analysis based on established principles of spectroscopy and data from analogous structures. This approach will equip researchers with the foundational knowledge to interpret experimental data once it becomes available.

Below is the chemical structure of this compound, which serves as the basis for the predicted spectroscopic data.

Figure 1. Molecular Structure of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2-7.4 | Multiplet | 5H | Ar-H | Protons on the phenyl ring. |

| ~ 2.8-3.0 | Multiplet | 1H | CH -NH₂ | Methine proton at the chiral center, coupled to the adjacent methyl and methylene protons. |

| ~ 1.5-1.7 | Multiplet | 2H | CH₂ | Methylene protons, diastereotopic due to the adjacent chiral center, leading to complex splitting. |

| ~ 1.3 | Singlet | 6H | C(CH₃ )₂ | Two equivalent methyl groups attached to the quaternary carbon. |

| ~ 1.1 | Doublet | 3H | CH₃ -CH | Methyl group coupled to the adjacent methine proton. |

| ~ 0.9-1.2 | Broad Singlet | 2H | NH₂ | Amine protons, chemical shift can vary with concentration and solvent. |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148 | Quaternary Ar-C | Quaternary carbon of the phenyl ring attached to the pentyl chain. |

| ~ 128 | Ar-C H | Aromatic methine carbons. |

| ~ 126 | Ar-C H | Aromatic methine carbons. |

| ~ 125 | Ar-C H | Aromatic methine carbons. |

| ~ 50 | C H-NH₂ | Carbon of the methine group attached to the amine. |

| ~ 49 | C H₂ | Methylene carbon. |

| ~ 37 | C (CH₃)₂ | Quaternary aliphatic carbon. |

| ~ 29 | C(C H₃)₂ | Equivalent methyl carbons attached to the quaternary carbon. |

| ~ 24 | C H₃-CH | Methyl carbon adjacent to the chiral center. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300-3400 | Medium, Broad | N-H | Symmetric and asymmetric stretching of the primary amine. |

| 3020-3080 | Medium | C-H (aromatic) | Stretching vibrations of C-H bonds on the phenyl ring. |

| 2850-2960 | Strong | C-H (aliphatic) | Stretching vibrations of C-H bonds in the pentyl chain. |

| 1580-1600 | Medium | C=C | Aromatic ring stretching. |

| 1450-1495 | Medium | C=C | Aromatic ring stretching. |

| 1365-1385 | Medium | C-H | Bending vibration of the gem-dimethyl group. |

| 690-770 | Strong | C-H (aromatic) | Out-of-plane bending, indicative of monosubstitution on the phenyl ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z Ratio | Predicted Fragment | Rationale |

| 177 | [M]⁺ | Molecular ion peak. |

| 162 | [M - CH₃]⁺ | Loss of a methyl group. |

| 119 | [C₉H₁₁]⁺ | Benzylic cleavage, forming a stable tertiary carbocation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from compounds containing a benzyl group. |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage adjacent to the amine group. |

Experimental Protocols

While specific experimental data for this compound is not available, the following are standard, generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet can be made.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Conclusion

The structural characterization of this compound is crucial for its development and application in scientific research. Although experimental spectroscopic data is not currently available in the public domain, this guide provides a comprehensive prediction of the expected NMR, IR, and MS data based on fundamental principles and the analysis of similar molecular structures. These predictions offer a valuable framework for researchers to interpret and validate future experimental findings. The provided protocols outline the standard methodologies for acquiring the necessary spectroscopic information, ensuring data integrity and reproducibility. Further investigation into the synthesis and characterization of this compound is warranted to confirm these predictions and expand the understanding of its chemical properties.

An In-depth Technical Guide to 4-Methyl-4-phenylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-phenylpentan-2-amine is a chiral amine of interest in medicinal chemistry and drug discovery. Its structural similarity to known psychoactive compounds suggests potential applications in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential pharmacological profile based on analogous structures.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 24854-91-9 | [1] |

| Molecular Formula | C₁₂H₁₉N | [1] |

| Molecular Weight | 177.29 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | (1,3-dimethyl-3-phenylbutyl)amine, 4-Methyl-4-phenyl-2-pentanamine | [1] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis of this compound

The most probable and industrially scalable method for the synthesis of this compound is through the reductive amination of its corresponding ketone precursor, 4-Methyl-4-phenylpentan-2-one.[2][3] This two-step one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.

Hypothetical Reductive Amination Protocol

This protocol is based on established general procedures for reductive amination and would require optimization for this specific substrate.

Materials:

-

4-Methyl-4-phenylpentan-2-one

-

Ammonia (or an ammonium salt like ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

-

An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve 4-Methyl-4-phenylpentan-2-one in an appropriate solvent (e.g., methanol).

-

Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate). The reaction is typically carried out in a sealed vessel to maintain the concentration of ammonia.

-

Stir the mixture at room temperature. The formation of the imine intermediate can be monitored by techniques such as TLC or GC-MS. This step is an equilibrium process, and the subsequent reduction drives the reaction to completion.

-

-

Reduction:

-

Once imine formation is evident, introduce the reducing agent.

-

For borohydride reagents: Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride to the reaction mixture. The pH may need to be slightly acidic to facilitate the reduction of the imine in preference to the ketone.

-

For catalytic hydrogenation: Transfer the reaction mixture to a hydrogenation apparatus. Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel. Pressurize the vessel with hydrogen gas and stir vigorously.

-

-

Continue the reaction until the imine is fully consumed, as monitored by an appropriate analytical technique.

-

-

Work-up and Purification:

-

Quench the reaction carefully (e.g., by adding water or a dilute acid).

-

If a borohydride reagent was used, adjust the pH to basic with a sodium hydroxide solution to deprotonate the amine.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude amine can be further purified by distillation or by forming a salt (e.g., the hydrochloride salt by adding a solution of HCl in an organic solvent), which can then be recrystallized.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Development

Due to a lack of direct pharmacological studies on this compound, its potential applications are inferred from structurally similar compounds, particularly pyrovalerone and its analogues.[4][5] These compounds are known to be potent inhibitors of monoamine transporters.

-

Monoamine Reuptake Inhibition: Analogous compounds have demonstrated selective inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[4] This pharmacological profile is of interest for the development of treatments for conditions such as:

-

Attention-Deficit/Hyperactivity Disorder (ADHD)

-

Narcolepsy

-

Certain types of depression

-

Binge eating disorder

-

-

Central Nervous System (CNS) Stimulants: The potential inhibition of DAT and NET suggests that this compound may exhibit CNS stimulant properties. Further research would be necessary to characterize its potency, efficacy, and safety profile for such applications.

Hypothetical Mechanism of Action

Based on the pharmacology of its analogues, this compound is hypothesized to function as a monoamine transporter inhibitor. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling.

By inhibiting DAT and NET, this compound would increase the extracellular concentrations of dopamine and norepinephrine in the synapse, leading to enhanced dopaminergic and noradrenergic neurotransmission. This enhanced signaling is believed to be the underlying mechanism for the therapeutic effects of many CNS stimulants.

Signaling Pathway Diagram

Caption: Hypothetical mechanism of action at the synapse.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- European Patent Office. (n.d.). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals. Google Patents.

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

-

National Center for Biotechnology Information. (n.d.). Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

-

Rosenthal, L. S., et al. (2025). Vesicular monoamine transport inhibitors: current uses and future directions. The Lancet. [Link]

-

The Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

-

The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters. (2024). Frontiers in Pharmacology. [Link]

-

Van der Mey, D., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

-

Wimalasena, K. (2011). The vesicular monoamine transporter 2: an underexplored pharmacological target. Medicinal research reviews, 31(5), 773–801. [Link]

-

Zhang, Y., et al. (2020). Reductive amination using cobalt-based nanoparticles for synthesis of amines. Nature Protocols, 15(4), 1344–1365. [Link]

Sources

Molecular structure and stereochemistry of 4-Methyl-4-phenylpentan-2-amine

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 4-Methyl-4-phenylpentan-2-amine

Authored by: Gemini, Senior Application Scientist

Foreword: This technical guide provides a comprehensive examination of this compound, a chiral amine with potential applications in pharmaceutical development and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the molecule's structural intricacies, its profound stereochemical nature, and the analytical methodologies required for its synthesis and characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each protocol serves as a self-validating system for achieving reproducible and accurate results.

Molecular Architecture and Core Properties

This compound is a primary amine characterized by a pentane backbone. The structure features a quaternary carbon at position 4, substituted with both a methyl and a phenyl group, and a chiral center at position 2, which bears the amino group. This unique arrangement imparts specific chemical properties and stereochemical complexity.

The fundamental properties of the racemic compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 24854-91-9 (Racemate) | [1] |

| Molecular Formula | C₁₂H₁₉N | [1] |

| Molecular Weight | 177.29 g/mol | [1] |

| Canonical SMILES | CC(CC(C)(C)C1=CC=CC=C1)N | [1] |

The Critical Role of Stereochemistry

The defining structural feature of this compound is the stereogenic center at the C2 carbon. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an amino group, and the 3-(4-methyl-4-phenyl)propyl group.

Enantiomeric Pair

Due to this single chiral center, the molecule exists as a pair of non-superimposable mirror images known as enantiomers:

-

(R)-4-Methyl-4-phenylpentan-2-amine

-

(S)-4-Methyl-4-phenylpentan-2-amine

These enantiomers possess identical physical properties (e.g., boiling point, density, solubility in achiral solvents) but differ in their interaction with plane-polarized light and other chiral molecules. This distinction is paramount in drug development, where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even induce adverse effects.[2] The lead compound in a study of analogous monoamine uptake inhibitors, for instance, showed that the (S)-isomer was the more biologically active enantiomer.[2]

Synthesis and Chiral Resolution

The synthesis of this compound is most efficiently achieved via the reductive amination of its corresponding ketone precursor, 4-Methyl-4-phenylpentan-2-one.[3][4] This standard approach typically yields a racemic mixture, necessitating a subsequent chiral resolution step to isolate the individual enantiomers.

Synthesis of Racemic this compound

Reductive amination is a robust method for forming amines from carbonyl compounds.[5][6] The reaction proceeds through an imine intermediate, which is then reduced in situ to the target amine. Using ammonia as the nitrogen source and a suitable reducing agent like sodium borohydride provides an effective route.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-Methyl-4-phenylpentan-2-one (1.0 eq) in methanol.

-

Imine Formation: Add ammonium acetate (3.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2). Stir for 30 minutes. Basify the solution to pH ~12 with 6M NaOH.

-

Extraction: Extract the aqueous layer three times with diethyl ether or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine. Further purification can be achieved via column chromatography or distillation.

Chiral Separation of Enantiomers

The isolation of enantiomerically pure amines is crucial for pharmacological studies. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this purpose.[7][8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating primary amines.[9]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Utilize a polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H column. Expertise Note: These columns provide a complex chiral environment with grooves and cavities that enable differential interaction with the enantiomers based on their 3D structure.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA, e.g., 0.1%). Causality Note: The polar alcohol modifier (isopropanol) controls retention time, while the basic additive (DEA) improves peak shape by minimizing tailing caused by interactions with residual silanol groups on the silica support.

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Injection: Dissolve a small amount of the racemic amine in the mobile phase and inject it into the HPLC system.

-

Detection and Analysis: Monitor the elution profile using a UV detector (e.g., at 254 nm). The two enantiomers will elute at different retention times (t_R1 and t_R2), allowing for their separation and quantification.

-

Scale-Up: For preparative separation, the method can be scaled up using a larger-diameter column and a higher sample load.

Analytical Workflow and Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the singlet for the two geminal methyl groups at C4, a doublet for the methyl group at C2, and complex multiplets for the methylene (C3) and methine (C2) protons.

-

¹³C NMR: The spectrum should reveal 12 distinct carbon signals corresponding to the molecular structure. The chiral C2 carbon and the quaternary C4 carbon would appear in characteristic regions.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 178.16.

-

Infrared (IR) Spectroscopy: The spectrum will be characterized by N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-H stretching for aromatic and aliphatic groups.

Potential Significance in Drug Development

While specific biological activities for this compound are not extensively documented in public literature, its structure is analogous to compounds with known pharmacological effects. For example, pyrovalerone analogs, which share a 2-aminopentanophenone core, have been identified as potent and selective inhibitors of dopamine and norepinephrine transporters (DAT and NET).[2]

The structural similarity suggests that this compound and its derivatives could serve as valuable scaffolds in the discovery of novel central nervous system (CNS) agents. The critical importance of stereochemistry in this context cannot be overstated; the differential binding of enantiomers to chiral targets like transporters and receptors is a foundational principle of modern medicinal chemistry. Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is an essential prerequisite for any meaningful pharmacological investigation.

Conclusion

This compound is a molecule defined by its stereochemistry. The single chiral center at C2 gives rise to a pair of enantiomers whose distinct biological properties must be considered in any research or development context. A well-established synthetic route via reductive amination provides access to the racemic mixture, while chiral HPLC offers a reliable and robust method for the analytical and preparative separation of the (R) and (S) isomers. The methodologies and insights presented in this guide provide a solid framework for researchers to synthesize, purify, and characterize this compound, enabling further exploration of its potential in chemical and pharmaceutical sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Pelter, A., et al. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Science of Synthesis, 1994. Available from: [Link]

-

PubChem. Vetikon. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-methyl-4-methylpentan-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Available from: [Link]

-

Madej, D., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 2021. Available from: [Link]

-

ResearchGate. Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. Available from: [Link]

-

ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available from: [Link]

-

Meltzer, P. C., et al. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 2006. Available from: [Link]

-

Phenomenex. Chiral HPLC Separations Guide. Available from: [Link]

-

ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. 2022. Available from: [Link]

-

SpectraBase. N-Methyl-4-phenylbutan-2-amine. Available from: [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

- Google Patents. 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.

-

Royal Society of Chemistry. The synthesis of enantiomerically pure [2.2]paracyclophane derivatives. Organic & Biomolecular Chemistry, 2005. Available from: [Link]

-

MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 2022. Available from: [Link]

-

ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 2023. Available from: [Link]

- Google Patents. Process for preparing (r)-4-aminoindane and corresponding amides.

-

ResearchGate. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Available from: [Link]

Sources

- 1. This compound | C12H19N | CID 13290299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vetikon | C12H16O | CID 81898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methyl-4-phenylpentan-2-amine: Synthesis, Characterization, and Inferred Biological Profile

This guide provides a comprehensive technical overview of 4-Methyl-4-phenylpentan-2-amine, a phenylalkylamine derivative. Due to the limited specific historical and experimental data on this particular molecule, this document synthesizes information from related compounds and established chemical principles to offer a robust framework for its synthesis, analysis, and potential pharmacological context. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Historical Context

The specific discovery of this compound is not well-documented in publicly available literature. However, its structural class, the phenylalkylamines, has been a subject of extensive research since the early 20th century. This research was largely driven by the quest for sympathomimetic agents, which are compounds that mimic the effects of endogenous catecholamines like adrenaline and noradrenaline.[1][2][3] The pioneering work of researchers like Barger and Dale in the early 1900s on structure-activity relationships of sympathomimetic amines laid the groundwork for the synthesis and investigation of a vast array of derivatives.[1] It is highly probable that this compound was first synthesized as part of these broader exploratory studies into how modifications of the alkyl chain and substitution on the phenyl ring affect biological activity.

The core structure of this compound is characterized by a phenyl group and a tertiary butyl group attached to the same carbon atom, with an amine group on the second carbon of the pentane chain. This structure suggests potential interactions with biological targets that recognize other phenylalkylamines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily computed from its chemical structure and provide a foundational understanding of its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N | PubChem[4] |

| Molecular Weight | 177.29 g/mol | PubChem[4] |

| CAS Number | 24854-91-9 | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | (1,3-dimethyl-3-phenylbutyl)amine, 4-Methyl-4-phenyl-2-pentanamine | PubChem[4] |

| Predicted XLogP3 | 2.9 | PubChem[4] |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Predicted Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the reductive amination of its corresponding ketone precursor, 4-Methyl-4-phenylpentan-2-one.[5][6][7] Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds.[5]

Synthesis of the Precursor: 4-Methyl-4-phenylpentan-2-one

The ketone precursor, 4-Methyl-4-phenylpentan-2-one, is a known compound, sometimes referred to by the trade name Vetikon, and is used in the fragrance industry.[8][9] Its synthesis can be achieved through various established organic chemistry methods.

Reductive Amination of 4-Methyl-4-phenylpentan-2-one

The conversion of 4-Methyl-4-phenylpentan-2-one to this compound involves the reaction of the ketone with an amine source, typically ammonia, in the presence of a reducing agent.[5][6] The steric hindrance around the carbonyl group in 4-Methyl-4-phenylpentan-2-one, due to the presence of the bulky tertiary butyl group, may influence the reaction conditions required for efficient conversion.[10][11]

Experimental Protocol: Reductive Amination of 4-Methyl-4-phenylpentan-2-one

Objective: To synthesize this compound from 4-Methyl-4-phenylpentan-2-one via reductive amination.

Materials:

-

4-Methyl-4-phenylpentan-2-one

-

Ammonia (e.g., as a solution in methanol or as ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd/C)[5]

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Glacial acetic acid (if using certain reducing agents to facilitate imine formation)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Imine Formation:

-

Dissolve 4-Methyl-4-phenylpentan-2-one (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the ammonia source (a molar excess, e.g., 5-10 equivalents).

-

If necessary, add a catalytic amount of glacial acetic acid to lower the pH and promote imine formation.

-

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate imine.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₃CN, 1.5-2 equivalents) portion-wise to control any exothermic reaction.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water or a dilute acid solution.

-

Adjust the pH of the solution to be basic (pH > 10) using a suitable base (e.g., NaOH solution) to ensure the amine is in its freebase form.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation under reduced pressure or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium cyanoborohydride is often preferred for reductive aminations because it is selective for the reduction of the iminium ion over the ketone starting material.[5] Catalytic hydrogenation is a "greener" alternative but may require specialized equipment.

-

pH Control: The formation of the imine is typically favored under slightly acidic conditions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, the subsequent reduction is often more efficient at a neutral or slightly basic pH.

-

Steric Hindrance: The bulky tertiary butyl group adjacent to the carbonyl in the starting material may slow down the rate of both imine formation and reduction.[10][11] Therefore, longer reaction times or slightly elevated temperatures might be necessary to achieve a good yield.

Logical Flow of Synthesis:

Caption: Synthesis of this compound via reductive amination.

Analytical Methods for Characterization and Quantification

While no specific analytical methods for this compound are detailed in the literature, standard techniques for the analysis of phenylalkylamines can be applied for its characterization and purity assessment.[12]

Table 2: Analytical Techniques for the Analysis of this compound

| Technique | Application | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H NMR would show characteristic signals for the aromatic protons, the aliphatic protons of the pentane chain, and the amine protons. ¹³C NMR would confirm the number of unique carbon environments. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak (m/z = 177.29) and characteristic fragment ions. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a buffer) and UV detection would be a suitable starting point.[12] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities. | The amine may require derivatization to improve its chromatographic properties. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching, and aromatic C=C stretching would be expected. |

Experimental Protocol: Purity Determination by HPLC

Objective: To determine the purity of a sample of this compound using reversed-phase HPLC with UV detection.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the analyte)

-

Column Temperature: 30 °C

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the sample based on the area percentage of the main peak corresponding to this compound.

-

Self-Validating System:

-

The use of a gradient elution ensures that impurities with a wide range of polarities can be separated and detected.

-

The inclusion of TFA in the mobile phase helps to protonate the amine, leading to sharper peaks and better chromatography.

-

Running a blank injection (mobile phase only) before the sample analysis will confirm the absence of system peaks that could interfere with the analysis.

Workflow for Analytical Characterization:

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Inferred Pharmacological and Toxicological Profile

Potential Pharmacological Activity

Many phenylalkylamines exhibit stimulant effects on the central nervous system by interacting with monoamine transporters.[13][14] It is plausible that this compound could act as a releasing agent or reuptake inhibitor of norepinephrine and dopamine, similar to other sympathomimetic amines. The specific substitutions on the alkyl chain would modulate its potency and selectivity for different monoamine transporters.

Toxicology and Safety

The PubChem database provides GHS hazard statements for this compound, indicating potential for harm if swallowed, in contact with skin, or inhaled.[4] It is also listed as causing skin irritation and serious eye damage.[4] These classifications suggest that the compound should be handled with appropriate personal protective equipment in a laboratory setting.

A study on the related compound, 4-methyl-1-phenylpentan-2-ol, in rats established a no-untoward-effect level, providing some toxicological data for a structurally similar molecule.[15] However, the presence of the amine group in the target compound could significantly alter its toxicological profile.

Conclusion and Future Directions

This compound is a phenylalkylamine derivative for which specific historical and experimental data are limited. This guide has provided a comprehensive overview based on established chemical principles and data from related compounds. The synthesis of this amine can be reliably achieved through the reductive amination of its ketone precursor, and its characterization can be performed using standard analytical techniques.

Future research on this compound could focus on:

-

Pharmacological Screening: Investigating its activity at monoamine transporters to confirm its potential as a sympathomimetic agent.

-

Toxicological Evaluation: Conducting in vitro and in vivo studies to establish a comprehensive toxicological profile.

-

Development of Validated Analytical Methods: Creating and validating specific analytical methods for its quantification in various matrices.

This foundational guide serves as a valuable resource for researchers interested in exploring the chemistry and potential biological activity of this compound.

References

-

History of catecholamine research. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Work on the Sympathomimetic Amines, 1946-1958 | Julius Axelrod - Profiles in Science. (n.d.). Retrieved January 17, 2026, from [Link]

-

Reductive amination. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Wang, Y., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2947. [Link]

-

Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2015). Synlett, 26(11), 1531-1535. [Link]

-

Helmlin, H. J., & Bracher, K. (1995). Determination of psychotropic phenylalkylamine derivatives in biological matrices by high-performance liquid chromatography with photodiode-array detection. Journal of Chromatography B: Biomedical Sciences and Applications, 670(2), 241-248. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Hill, R. (2018). A brief history of the development of antidepressant drugs: From monoamines to glutamate. Experimental and Clinical Psychopharmacology, 26(4), 331–343. [Link]

-

Synthesis of Amines. (2022, October 4). In Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Sympathomimetic drug. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Phenylalkylamines in calcium channels: computational analysis of experimental structures. (2020). Journal of Computer-Aided Molecular Design, 34(8), 867-880. [Link]

- EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google Patents. (n.d.).

-

Phenylalkylamines in calcium channels: computational analysis of experimental structures. (2020). Journal of Computer-Aided Molecular Design, 34(8), 867-880. [Link]

-

Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. (2023). ACS Chemical Neuroscience, 14(15), 2823-2841. [Link]

-

Sympathomimetics. (2024, February 19). Deranged Physiology. Retrieved January 17, 2026, from [Link]

-

A New Computer Model for Evaluating the Selective Binding Affinity of Phenylalkylamines to T-Type Ca2+ Channels. (2015). International Journal of Molecular Sciences, 16(12), 29749–29763. [Link]

- US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents. (n.d.).

-

PubChem. (n.d.). (2S)-4-methylpentan-2-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Ford, G. P., Gopal, T., & Gaunt, I. F. (1983). Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats. Food and Chemical Toxicology, 21(4), 441–447. [Link]

-

United States Patent: 7241843. (2007). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Vetikon. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

WO 2013/134298 A1. (2013). Retrieved January 17, 2026, from [Link]

-

4-METHYLPENTAN-2-OL CAS N°: 108-11-2. (2007). OECD SIDS. [Link]

Sources

- 1. History of catecholamine research - Wikipedia [en.wikipedia.org]

- 2. spotlight.nlm.nih.gov [spotlight.nlm.nih.gov]

- 3. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 4. This compound | C12H19N | CID 13290299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Vetikon | C12H16O | CID 81898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Determination of psychotropic phenylalkylamine derivatives in biological matrices by high-performance liquid chromatography with photodiode-array detection. | Semantic Scholar [semanticscholar.org]

- 13. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Research Applications of 4-Methyl-4-phenylpentan-2-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential research applications of 4-Methyl-4-phenylpentan-2-amine, a phenethylamine derivative with a currently unexplored pharmacological profile. While direct biological data for this compound is not publicly available, its structural analogy to known central nervous system (CNS) stimulants and monoamine reuptake inhibitors suggests a high potential for activity within neuropharmacology. This document outlines a hypothesis-driven approach for investigating its properties, detailing its chemical profile, postulating its mechanism of action, and providing robust, step-by-step experimental protocols for its evaluation as a potential modulator of monoaminergic systems. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this novel chemical entity.

Introduction: Unveiling a Novel Phenethylamine Scaffold

The phenethylamine class of compounds is of paramount importance in medicinal chemistry and neuropharmacology, encompassing endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of therapeutic agents and research tools.[1][2][3] The core phenethylamine structure is a privileged scaffold for CNS activity, and subtle structural modifications can drastically alter potency, selectivity, and mechanism of action, leading to compounds with diverse profiles, including stimulants, antidepressants, and anorectics.[1][2]

This compound is a structurally intriguing, yet currently uncharacterized, member of this class. Its synthesis from the ketone precursor, 4-Methyl-4-phenylpentan-2-one (a known intermediate in the fragrance and pharmaceutical industries), is feasible, making it an accessible compound for research purposes.[4] This guide will lay the groundwork for a systematic investigation of this compound, postulating its potential as a monoamine transporter ligand and outlining the necessary experimental steps to elucidate its pharmacological profile.

Chemical and Physical Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings. The following table summarizes its key computed and known properties.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Synonyms | (1,3-dimethyl-3-phenylbutyl)amine, 4-Methyl-4-phenyl-2-pentanamine | PubChem[5] |

| CAS Number | 24854-91-9 | PubChem[5] |

| Molecular Formula | C12H19N | PubChem[5] |

| Molecular Weight | 177.29 g/mol | PubChem[5] |

| Predicted XLogP3 | 2.9 | PubChem[5] |